3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Overview
Description
3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specialized equipment to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid include:
- 3-{[4-(Tert-butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
- 4-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise chemical modifications are required .
Biological Activity
3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid (also known as tert-Butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.383 g/mol
- Melting Point : 173–175 °C
- CAS Number : 500013-38-7
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on protein degradation pathways, cytotoxicity in cancer cell lines, and potential antibacterial properties.
1. Protein Degradation Pathways
Research indicates that benzoic acid derivatives can modulate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). In a study involving derivatives isolated from Bjerkandera adusta, it was found that these compounds enhanced the activity of both pathways in human foreskin fibroblasts. Notably, compounds similar to this compound showed significant activation of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .
Compound | UPP Activation (%) | ALP Activation (%) |
---|---|---|
Compound 1 | 467.3 ± 3.9 | High |
Compound 2 | Moderate | Low |
This compound | High | Moderate |
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including Hep-G2 and A2058. The results indicated no significant cytotoxicity at concentrations up to 10 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Cell Line | Concentration (µg/mL) | Cell Growth Inhibition (%) |
---|---|---|
Hep-G2 | 10 | 4.81 ± 0.28 |
A2058 | 10 | 5.02 ± 0.18 |
CCD25sk | 10 | 3.56 ± 4.06 |
Case Study 1: Modulation of Proteostasis
A study highlighted the role of benzoic acid derivatives in enhancing proteostasis through activation of proteasomal and lysosomal pathways. The findings support the hypothesis that these compounds could serve as novel modulators for conditions associated with protein misfolding and degradation .
Case Study 2: Anticancer Potential
In another investigation, the non-cytotoxic nature of this compound in human fibroblast models suggests its potential as a therapeutic agent with minimal side effects. The ability to enhance cellular degradation pathways may also indicate its use in combating cancer cell survival mechanisms .
Properties
IUPAC Name |
3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJBKOKDFABTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383741 | |
Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500013-38-7 | |
Record name | 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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